(2S,3S)-3-Amino-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Amino-4-methylpentan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by its two stereocenters, making it an important molecule in stereochemistry. It is used in various fields, including organic synthesis, pharmaceuticals, and biotechnology, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-4-methylpentan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base . This approach is particularly useful for synthesizing derivatives suitable for solid-phase peptide coupling.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,3S)-3-Amino-4-methylpentan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring high stereochemical purity.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-4-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It can modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-4-methylpentan-2-ol
- (2R,3S)-3-Amino-4-methylpentan-2-ol
- (2R,3R)-3-Amino-4-methylpentan-2-ol
Uniqueness
(2S,3S)-3-Amino-4-methylpentan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S,3S)-3-amino-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(7)5(3)8/h4-6,8H,7H2,1-3H3/t5-,6-/m0/s1 |
InChI Key |
FIRTUOPMCHUEIX-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.